2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2-hydroxy-7-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-3-8(13)10-4-5(11(14)15)1-2-6(10)9-7/h1-4,12H |
InChI Key |
IYBXCYUPWRGOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves multicomponent reactions that assemble the fused heterocyclic core with the desired substituents. One efficient approach is the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes, yielding the target compound in moderate to good yields.
Condensation with Nitrogen-Containing Heterocycles
A notable method includes the condensation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with various secondary amines or nitrogen heterocycles in the presence of bases such as N,N-diisopropylethylamine or potassium carbonate in acetonitrile solvent under reflux conditions for 10–12 hours. This reaction affords derivatives of the hydroxy-substituted pyridopyrimidinone with yields ranging from 55% to 70%.
Detailed Experimental Procedure
- Reagents : 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (0.009 mol), cyclic secondary amines (0.0108 mol), N,N-diisopropylethylamine (0.015 mol), acetonitrile (25 mL).
- Reaction conditions : The mixture is refluxed for 10–12 hours with monitoring by thin-layer chromatography (TLC).
- Work-up : Upon completion, the mixture is filtered, washed with acetonitrile, and the solvent evaporated to isolate the desired compound.
- Yields : 55–70% depending on the amine used.
Characterization Techniques
The synthesized compounds, including this compound derivatives, are characterized using:
- Infrared Spectroscopy (IR) : Carbonyl groups show strong bands around 1663–1688 cm⁻¹; hydroxyl groups give broad bands near 3400–3450 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals methyl protons as singlets at δ 1.80–2.10 ppm; ethylene side chains appear as triplets at δ 2.80–4.20 ppm; hydroxyl protons resonate at δ 4.90–5.25 ppm; aromatic protons appear between δ 7.00–8.96 ppm.
- Mass Spectrometry (MS) : Molecular ion peaks confirm the molecular weight and fragmentation patterns.
- Elemental Analysis : Confirms the elemental composition of carbon, hydrogen, and nitrogen.
- X-ray Crystallography : Provides detailed molecular and crystal structure, confirming planarity and intermolecular interactions such as hydrogen bonding and π-π stacking.
Data Table: Summary of Preparation and Characterization Parameters
| Parameter | Details |
|---|---|
| Starting Material | 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| Reagents | Secondary cyclic amines, N,N-diisopropylethylamine or K₂CO₃, acetonitrile |
| Reaction Conditions | Reflux in acetonitrile, 10–12 hours |
| Yield Range | 55–70% |
| IR Bands | C=O: 1663–1688 cm⁻¹; OH: 3400–3450 cm⁻¹ |
| ¹H NMR Chemical Shifts | Methyl: δ 1.80–2.10 ppm; Ethylene CH₂: δ 2.80–4.20 ppm; OH: δ 4.90–5.25 ppm; Aromatic: δ 7.00–8.96 ppm |
| Mass Spectrometry | Molecular ion peak consistent with target compound |
| Elemental Analysis | Matches calculated C, H, N percentages |
| X-ray Crystallography | Planar fused ring system; hydrogen bonding and π-π interactions stabilize crystal packing |
Research Findings and Analysis
- The synthesis via condensation with cyclic secondary amines is versatile, allowing the introduction of various nitrogen-containing heterocycles to the pyridopyrimidinone core, which can modulate biological activity.
- The presence of the hydroxyl group at position 2 and the nitro group at position 7 is critical for the compound’s reactivity and potential pharmacological properties.
- Spectral data confirm the successful synthesis and structural integrity of the target compound and its derivatives.
- X-ray crystallographic studies reveal a planar fused ring system with significant intermolecular hydrogen bonding and π-π stacking, which may influence the compound’s stability and interaction with biological targets.
- The synthesized derivatives have been studied for anti-inflammatory activity, showing promising results compared to standard drugs, suggesting the preparation methods yield biologically relevant compounds.
Chemical Reactions Analysis
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like halogens. Major products formed from these reactions include ketones, amines, and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various pathogenic bacteria.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and other diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations at Position 2
Position 2 modifications significantly influence physicochemical and biological properties:
Analysis :
- Hydroxy groups (target compound) improve polarity compared to chloro or alkoxy substituents, which may enhance aqueous solubility but reduce membrane permeability.
Substituent Variations at Position 7
Position 7 substituents modulate electronic effects and steric bulk:
Biological Activity
2-Hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidine family, characterized by its fused pyridine and pyrimidine ring system. This compound has garnered attention due to its diverse biological activities , particularly in antimicrobial and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 207.14 g/mol |
| IUPAC Name | 2-hydroxy-7-nitropyrido[1,2-a]pyrimidin-4-one |
| InChI | InChI=1S/C8H5N3O4/c12-7-3-8(13)10-4-5(11(14)15)1-2-6(10)9-7/h1-4,12H |
| Canonical SMILES | C1=CC2=NC(=CC(=O)N2C=C1N+[O-])O |
The biological activity of this compound is primarily attributed to its nitro and hydroxyl groups . The nitro group can be reduced to form reactive intermediates that inhibit bacterial enzymes, while the hydroxyl group enhances binding affinity through hydrogen bonding with biological macromolecules. This dual mechanism allows the compound to exhibit significant antimicrobial properties against various pathogens .
Antimicrobial Effects
Research indicates that this compound demonstrates potent antimicrobial activity. In vitro studies have shown effectiveness against a range of pathogenic bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's ability to inhibit bacterial growth suggests its potential as a therapeutic agent for treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological efficacy of this compound:
-
Study on Antimicrobial Activity :
- A study conducted by researchers found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
- Potential as an Anticancer Agent :
- Enzymatic Inhibition :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other derivatives in the pyridopyrimidine family:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-Hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Contains a methyl group instead of a nitro group | Reduced antimicrobial activity |
| 2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | Methyl and hydroxyl groups at different positions | Varies in chemical reactivity |
The presence of both hydroxyl and nitro groups in this compound contributes to its distinct biological activities compared to its analogs.
Q & A
Q. What are the optimal synthetic routes for 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization to form the pyrido-pyrimidinone core. For nitro-substituted derivatives like 2-hydroxy-7-nitro variants, nitration is critical. A common approach involves:
Core Formation : Cyclocondensation of aminopyridine derivatives with carbonyl reagents under acidic conditions.
Nitration : Use of nitric acid or mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-oxidation .
Key factors affecting yield include solvent choice (e.g., acetic acid for nitration) and stoichiometric control of nitrating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required .
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions. For example, the hydroxyl proton appears as a broad singlet (~δ 12 ppm), while nitro groups deshield adjacent protons (δ 8.5–9.5 ppm) .
- X-ray Crystallography : Resolves bond angles and dihedral angles. For pyrido-pyrimidinones, the pyrimidinone ring typically adopts a planar conformation, with substituents like nitro groups influencing packing motifs .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₈H₆N₃O₃: 192.0404) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of nitro-substituted pyrido-pyrimidinones?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations) or substituent effects. To address this:
- Dose-Response Studies : Establish IC₅₀ values across multiple models (e.g., cancer vs. bacterial cells) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 2-hydroxy vs. 2-methyl derivatives) to isolate nitro group contributions .
- Mechanistic Profiling : Use kinase inhibition assays or target-specific binding studies (e.g., fluorescence polarization) to validate interactions .
Q. How are radical intermediates characterized in sulfenylation/selenylation reactions involving pyrido-pyrimidinones?
- Methodological Answer : Radical pathways are studied via:
- Electron Paramagnetic Resonance (EPR) : Detects thiyl (S•) or selenyl (Se•) radicals during reactions .
- Trapping Experiments : Add TEMPO or BHT to quench radicals; absence of product confirms radical involvement .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
Q. What computational methods predict the regioselectivity of electrophilic substitutions in nitro-pyrido-pyrimidinones?
- Methodological Answer :
- DFT Calculations : Model electrophilic attack at C-3 vs. C-7 using Gaussian09 with B3LYP/6-31G(d). Nitro groups direct electrophiles to meta positions via electron-withdrawing effects .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions susceptible to electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
